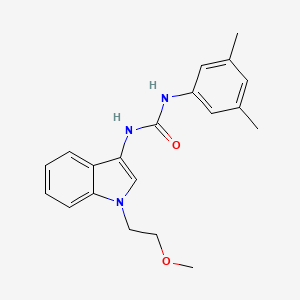
1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as DM-1, is a small molecule drug that has gained significant attention in the field of cancer research. DM-1 is a potent cytotoxic agent that selectively targets cancer cells, making it a promising candidate for cancer treatment.
Aplicaciones Científicas De Investigación
Urea Derivatives in Cancer Research
Urea derivatives have been synthesized and evaluated for their anticancer activity. A study demonstrated that certain ureas and sulfamides incorporating 1-amino tetralins showed variable degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines. Compounds with specific structural features proved to be the most active, suggesting their potential as anticancer agents (Özgeriş et al., 2017).
Herbicide Degradation and Environmental Impact
Research on substituted urea herbicides, such as maloran and its metabolites in soils, has been conducted to understand their environmental fate and degradation mechanisms. These studies provide insights into how microbial action degrades urea herbicides, minimizing accumulation of phytotoxic residues and indicating pathways for environmental detoxification (Katz & Strusz, 1968).
Neuropharmacological Applications
The role of urea derivatives in mediating physiological processes has been explored, with certain compounds acting on serotonin receptors to elicit specific responses. This research has implications for the development of novel treatments for conditions such as depression and anxiety, showcasing the potential of urea derivatives in neuropharmacology (Millan et al., 1997).
Soil Sorption Studies
Studies on the sorption behavior of urea herbicides in soils help in understanding how these compounds interact with the environment. This research is crucial for assessing the mobility and potential environmental impact of urea-based herbicides, contributing to safer agricultural practices and environmental preservation (Cox & Walker, 1999).
Synthesis and Structural Analysis
The synthesis and structural analysis of novel urea derivatives through techniques like X-ray diffraction, spectroscopy, and density functional theory (DFT) provide deep insights into the chemical and physical properties of these compounds. This foundational knowledge supports the development of urea derivatives for various applications, including pharmaceuticals, agrochemicals, and materials science (Rao et al., 2010).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-10-15(2)12-16(11-14)21-20(24)22-18-13-23(8-9-25-3)19-7-5-4-6-17(18)19/h4-7,10-13H,8-9H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOBIWIPHUEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

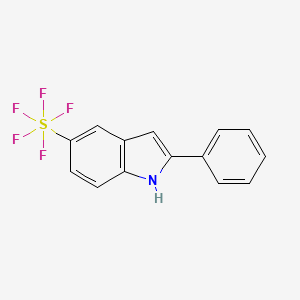
![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)
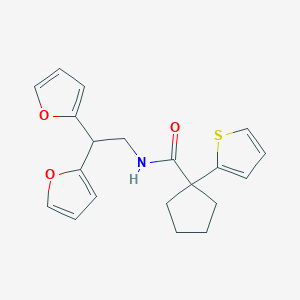
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2675912.png)
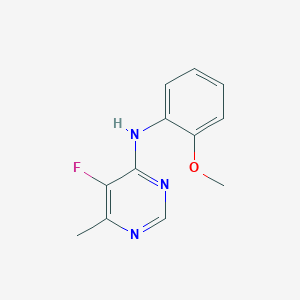
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)
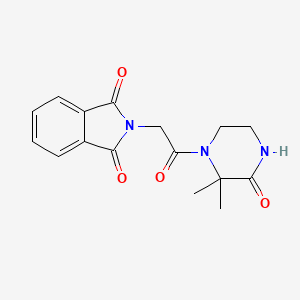
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)
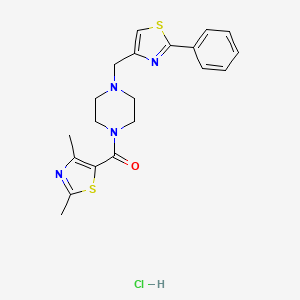
![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide](/img/structure/B2675923.png)
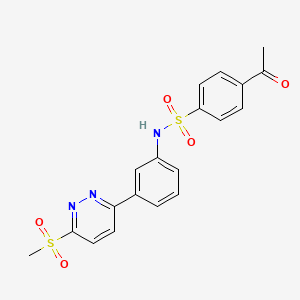
![4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine](/img/structure/B2675925.png)